molecular formula C14H22BNO5S B13983574 4-methoxy-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Benzenesulfonamide

4-methoxy-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Benzenesulfonamide

Cat. No.: B13983574
M. Wt: 327.2 g/mol
InChI Key: BRDHSQNDZURYFO-UHFFFAOYSA-N
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Description

4-methoxy-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Benzenesulfonamide is an organic compound that features both borate and sulfonamide groups. This compound is notable for its stability, low toxicity, and high reactivity, making it a valuable intermediate in organic synthesis and various applications in pharmacy and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Benzenesulfonamide typically involves nucleophilic and amidation reactions. The compound can be synthesized by reacting appropriate boronic acid derivatives with sulfonamide precursors under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and palladium catalysts for Suzuki coupling reactions. Reaction conditions typically involve specific temperatures, solvents, and reaction times to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while Suzuki coupling reactions produce biaryl compounds .

Scientific Research Applications

4-methoxy-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Benzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Benzenesulfonamide involves its interaction with molecular targets and pathways. The sulfonamide group can act as a nucleophilic attack site, while the borate group participates in various chemical transformations. These interactions can lead to the formation and rupture of boronic ester bonds, which are crucial in drug delivery systems and controlled drug release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Benzenesulfonamide is unique due to its specific combination of borate and sulfonamide groups, which confer high stability, low toxicity, and versatile reactivity. This makes it particularly valuable in organic synthesis and pharmaceutical applications .

Properties

Molecular Formula

C14H22BNO5S

Molecular Weight

327.2 g/mol

IUPAC Name

4-methoxy-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

InChI

InChI=1S/C14H22BNO5S/c1-13(2)14(3,4)21-15(20-13)11-9-10(22(17,18)16-5)7-8-12(11)19-6/h7-9,16H,1-6H3

InChI Key

BRDHSQNDZURYFO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)S(=O)(=O)NC)OC

Origin of Product

United States

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